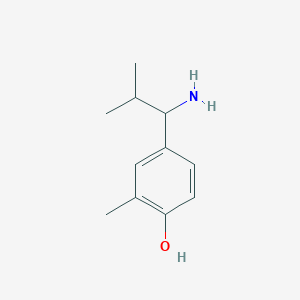

4-(1-Amino-2-methylpropyl)-2-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)-2-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-7(2)11(12)9-4-5-10(13)8(3)6-9/h4-7,11,13H,12H2,1-3H3 |

InChI Key |

RZCVBRXPYDBTNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(C)C)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Amino 2 Methylpropyl 2 Methylphenol and Structural Analogues

Conventional Synthetic Routes and Their Mechanistic Considerations

Traditional synthetic strategies for 4-(1-Amino-2-methylpropyl)-2-methylphenol and related compounds have relied on established organic reactions, including condensation, hydrogenation, and multi-step functionalization.

Condensation Reactions with Phenolic Precursors

A notable conventional route involves the condensation of phenolic precursors with suitable reagents to construct the carbon skeleton. One documented method is the fluoride (B91410) ion-catalyzed reaction of 4-hydroxybenzyl alcohols with 2-nitropropane (B154153). This reaction proceeds to form 4-(2-methyl-2-nitropropyl)phenols. researchgate.net The mechanism is believed to involve the fluoride ion acting as a base to generate a nitronate anion from 2-nitropropane, which then acts as a nucleophile, attacking the benzylic position of the 4-hydroxybenzyl alcohol. Subsequent methylation of the phenolic hydroxyl group can be performed if desired, yielding the corresponding methyl ethers. researchgate.net

The general scheme for this condensation is as follows:

Step 1: A 4-hydroxybenzyl alcohol is reacted with 2-nitropropane in the presence of a fluoride ion catalyst.

Step 2: This condensation yields a 4-(2-methyl-2-nitropropyl)phenol (B57963) intermediate.

This method provides a direct way to introduce the desired propyl group at the para-position of the phenol (B47542) ring.

Catalytic Hydrogenation Approaches for Amine Formation

Following the formation of the nitro-substituted intermediate, as described above, the crucial amino group is typically introduced via catalytic hydrogenation. researchgate.net This reduction step converts the nitro group into a primary amine. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com The reaction is carried out under a hydrogen atmosphere.

This two-step sequence—condensation followed by hydrogenation—is an effective method for preparing 4-(2-Amino-2-methylpropyl)phenols and their analogues. researchgate.net For instance, the hydrogenation of 2-[(N,N-dimethylamino)methyl]-4-nitrophenol using a Pd/C catalyst in an alkaline solution yields 4-amino-o-cresol. google.com Similarly, 4-nitroso-3-methylphenol can be reduced to 4-amino-3-methylphenol (B1666317) using catalysts like palladium on carbon or Raney nickel in an alcohol solvent. google.com

| Precursor | Catalyst | Product | Reference |

| 4-(2-methyl-2-nitropropyl)phenols | Catalytic Hydrogenation | 4-(2-Amino-2-methylpropyl)phenols | researchgate.net |

| 2-[(N,N-dimethylamino)methyl]-4-nitrophenol | Pd/C | 4-amino-o-cresol | google.com |

| 4-nitroso-3-methylphenol | Pd/C or Raney Nickel | 4-amino-3-methylphenol | google.com |

Multi-step Synthesis from Pre-functionalized Phenols (e.g., Bromination followed by Amine Addition)

Electrophilic Bromination: The starting 2-methylphenol can be brominated at the para-position to introduce a leaving group. This is a standard electrophilic aromatic substitution reaction.

Carbonyl Group Installation: The brominated phenol could then undergo a reaction, such as a Friedel-Crafts acylation with isobutyryl chloride, to introduce the desired carbonyl group. This would form a ketone intermediate.

Reductive Amination: The resulting ketone can then be converted to the final amine product through reductive amination. This involves the formation of an imine or a related intermediate, followed by reduction. google.com

This multi-step approach allows for the piecemeal construction of the target molecule, offering flexibility in the introduction of different functional groups.

Strategies for Stereoselective Synthesis of this compound

The presence of a chiral center in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Asymmetric Reduction of Ketimine Intermediates (e.g., Borane-mediated Reduction)

A powerful strategy for the enantioselective synthesis of chiral amines is the asymmetric reduction of prochiral ketimines. psu.edunih.gov This approach involves the reduction of a C=N double bond using a chiral reducing agent, which leads to the preferential formation of one enantiomer of the amine.

Borane-mediated reductions, often in the presence of a chiral catalyst, have proven to be highly effective for this purpose. psu.edunih.gov For example, N-substituted ketimines can be reduced to the corresponding optically active secondary amines in high yields and with high enantioselectivity using a reagent prepared from borane (B79455) and a chiral amino alcohol, such as (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (Itsuno's reagent). psu.edu The mechanism of these reductions is thought to involve the formation of a chiral oxazaborolidine catalyst in situ, which coordinates to both the borane and the ketimine, directing the hydride delivery to one face of the C=N bond. researchgate.netyoutube.com

The enantioselectivity of these reactions can be very high, with reported enantiomeric excesses (ee) often exceeding 80-90%. psu.edu This makes asymmetric borane-mediated reduction a highly attractive method for producing enantiopure this compound from the corresponding ketimine precursor.

Table of Asymmetric Ketimine Reductions with Borane-based Reagents

| Ketimine Substrate | Chiral Reagent/Catalyst | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Propiophenone N-phenylimine | Itsuno's Reagent | 87 | psu.edu |

| Acetophenone N-phenylimine | Itsuno's Reagent | 73 | psu.edu |

Template-Assisted Coordination Synthesis for Enantiocontrol (e.g., Cobalt(II)-Mediated Self-Assembly)

Template-assisted synthesis is an emerging strategy that utilizes metal ions to organize reactants in a pre-defined spatial arrangement, thereby controlling the stereochemical outcome of a reaction. nih.gov Cobalt(II) complexes, in particular, have been explored for their ability to mediate stereoselective transformations. nih.govresearchgate.netnih.gov

In the context of synthesizing chiral amines, a cobalt(II) ion can act as a template, coordinating to both a chiral ligand and the reactants. This self-assembly process creates a chiral environment around the reaction center, influencing the stereoselectivity of bond formation. nsf.gov For instance, a prochiral substrate could be coordinated to a chiral cobalt(II) complex, and a subsequent reaction would proceed with a facial bias dictated by the chiral ligand.

While specific applications of this methodology to the synthesis of this compound are still under development, the principle of template-assisted enantiocontrol offers a promising avenue for future research. The versatility of cobalt coordination chemistry allows for the design of a wide range of chiral catalysts, potentially leading to highly efficient and selective syntheses of this and other chiral amines. researchgate.netnih.gov

Application of Chiral Auxiliaries in Aminoalkylphenol Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net This strategy is frequently employed in the early stages of drug development due to its reliability and versatility. wikipedia.orgrsc.org

Several types of chiral auxiliaries have proven effective in asymmetric synthesis. Oxazolidinones, for instance, are widely used in stereoselective aldol (B89426) reactions. wikipedia.org They can be prepared from amino acids or readily available amino alcohols and are commercially available in various forms. wikipedia.org The acylation of an oxazolidinone, followed by reaction with an aldehyde, can establish two contiguous stereocenters simultaneously. wikipedia.org Another notable example is camphorsultam, which has been successfully used in asymmetric Michael additions and Claisen rearrangements. wikipedia.org

In the context of aminoalkylphenol synthesis, chiral auxiliaries derived from amino acids, such as sulfur-based thiazolidinethiones and oxazolidinethiones, have shown superior qualities. scielo.org.mx These auxiliaries are easy to prepare and remove, provide a high degree of diastereoselectivity, and their derivatives are often crystalline, simplifying purification. scielo.org.mx For instance, a chiral auxiliary can be used to separate a diastereomeric mixture, leading to optically pure compounds that can be converted into the desired enantiomer. scielo.org.mx

The removal of the chiral auxiliary is a critical step. Mild hydrolysis conditions, such as using lithium hydroxide, can effectively cleave the auxiliary, allowing for its recovery and future use. nih.gov Reductive removal using agents like sodium borohydride (B1222165) is also a common and often racemization-free method. researchgate.net

| Chiral Auxiliary | Key Applications in Asymmetric Synthesis | Advantages |

| Oxazolidinones | Stereoselective aldol reactions, Alkylation reactions | Commercially available, establishes two contiguous stereocenters. wikipedia.orgresearchgate.net |

| Camphorsultam | Michael additions, Claisen rearrangements | High diastereoselectivity. wikipedia.org |

| Sulfur-based Auxiliaries | Acetate aldol reactions, Michael additions | Easy to prepare and remove, high diastereoselectivity, crystalline derivatives. scielo.org.mx |

| trans-2-Phenylcyclohexanol | Ene reactions | Effective in controlling stereochemistry of carbon-carbon bond formation. wikipedia.org |

Enantioselective Synthetic Pathways for Related Phenols

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov Rhodium-catalyzed asymmetric conjugate arylation using arylboronic acids is a reliable method for synthesizing chiral molecules with a benzylic stereogenic center. rsc.org However, the presence of a phenol group was initially thought to deactivate the rhodium catalyst. rsc.org Recent studies have overcome this challenge, demonstrating the effective synthesis of chiral phenols using hydroxylated arylboronic acids in solvents like ethanol (B145695) with a recyclable catalyst, representing a greener approach. rsc.org

Another approach involves the enantioselective synthesis of biphenols from 1,4-diketones through a traceless central-to-axial chirality exchange. nih.gov This method allows for the creation of axially chiral biaryls, which are important as ligands in asymmetric catalysis. nih.gov

The development of chiral catalysts is crucial for these enantioselective transformations. Chiral aryl iodide catalysts have been designed for the stereoselective oxidative dearomatization of phenols to produce enantioenriched para-quinols. rsc.org Similarly, chiral copper catalysts have been used in the asymmetric oxidative phenolic coupling to synthesize optically active polybinaphthyls from achiral substrates. acs.org

| Method | Key Features | Application |

| Rhodium-Catalyzed Asymmetric Conjugate Arylation | Uses arylboronic acids and a chiral diene-ligated rhodium catalyst. rsc.org | Synthesis of chiral phenols with a benzylic stereogenic center. rsc.org |

| Traceless Central-to-Axial Chirality Exchange | Converts 1,4-diketones to biphenols with high enantiopurity. nih.gov | Enantioselective construction of biaryl compounds. nih.gov |

| Asymmetric Oxidative Phenolic Coupling | Employs a chiral 1,5-diaza-cis-decalin copper catalyst. acs.org | Synthesis of functionalized and optically active polybinaphthyls. acs.org |

| Catalytic Enantioselective Desymmetrization | Uses organocatalysis for asymmetric electrophilic amination. researchgate.net | Synthesis of inherently chiral calix wikipedia.orgarenes. researchgate.net |

Exploration of Novel Synthetic Pathways for Amino-Phenolic Derivatives

Friedel-Crafts reactions are a cornerstone of organic synthesis for constructing carbon-carbon bonds on aromatic rings. nih.govrsc.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid or solid acid catalyst. wikipedia.orgjk-sci.com Phenols are highly reactive towards electrophilic aromatic substitution, and their alkylation can often proceed even without a catalyst. wikipedia.org

However, traditional Friedel-Crafts alkylation of phenols can lead to mixtures of mono- and multi-alkylated products, as well as regioisomers (ortho-, meta-, and para-). orgsyn.org To overcome these limitations, regioselective methods have been developed. For instance, rhenium-catalyzed ortho-alkylation of phenols with alkenes proceeds exclusively at the position ortho to the hydroxyl group and stops after the first alkylation. orgsyn.org This provides a practical and efficient route to ortho-monoalkylated phenols. orgsyn.org

Friedel-Crafts acylation, which uses acyl chlorides or anhydrides, offers advantages over alkylation, as the resulting ketone product is less activating towards further substitution, preventing over-acylation. nih.gov

| Reaction | Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Alkyl halide, alkene, alcohol | Lewis acid (e.g., AlCl₃), solid acid (e.g., zeolites) | Attaches an alkyl group to an aromatic ring. wikipedia.orgjk-sci.com |

| Rhenium-Catalyzed ortho-Alkylation | Phenol, alkene | Re₂(CO)₁₀ | Highly regioselective for the ortho position, mono-alkylation. orgsyn.org |

| Friedel-Crafts Acylation | Acyl chloride, acid anhydride | Lewis acid (e.g., AlCl₃) | Attaches an acyl group, less prone to multiple substitutions. nih.gov |

Nucleophilic aromatic substitution (SNAr) is a key method for synthesizing phenol derivatives, where a nucleophile replaces a substituent on an aromatic ring. mdpi.comlibretexts.org The reaction typically requires an electron-deficient aromatic ring and a strong nucleophile. osti.gov The synthesis of aryloxy phenols can be achieved through the reaction of an aryl halide with a phenol or resorcinol (B1680541) under basic conditions. mdpi.comencyclopedia.pub

The Ullmann condensation, a copper-catalyzed SNAr reaction, is a highly effective method for forming aryl-ether bonds. mdpi.comnih.gov Modern variations of this reaction use catalytic amounts of copper and can be performed under milder conditions than the original protocol. mdpi.com

A recent development leverages the transient oxidation of a phenol to its corresponding phenoxyl radical. osti.gov This radical acts as a powerful electron-withdrawing group, activating an otherwise inert aryl halide for nucleophilic substitution and significantly expanding the scope of SNAr reactions. osti.gov

| Reaction | Key Features | Example |

| Nucleophilic Aromatic Substitution (SNAr) | Requires an activated aryl halide and a nucleophile. libretexts.org | Reaction of an aryl halide with resorcinol in the presence of a base. mdpi.comencyclopedia.pub |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and a phenol. mdpi.comnih.gov | Synthesis of biaryl ethers. mdpi.com |

| Homolysis-Enabled Electronic Activation | Transient oxidation of a phenol to a phenoxyl radical to activate the ring for SNAr. osti.gov | SNAr of electron-rich halophenols. osti.gov |

Comparative Analysis of Synthetic Efficiency, Yield, and Stereoselectivity

Enantioselective catalytic methods provide a more direct route to chiral products, often with high yields and excellent enantioselectivities. rsc.org The development of recyclable catalysts and the use of green solvents like ethanol enhance the sustainability of these processes. rsc.org

Friedel-Crafts reactions are highly efficient for C-C bond formation but can suffer from poor regioselectivity and the formation of multiple products. orgsyn.org The development of regioselective catalytic systems, such as the rhenium-catalyzed ortho-alkylation, significantly improves the efficiency and utility of this reaction. orgsyn.org

Nucleophilic aromatic substitution is a versatile method for synthesizing aryloxy phenols. The efficiency and yield can be high, particularly with activated substrates. mdpi.com Novel strategies, such as homolysis-enabled electronic activation, are expanding the scope of this reaction to include previously unreactive substrates. osti.gov

Ultimately, the optimal synthetic pathway will depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control.

Chemical Reactivity and Organic Transformations of 4 1 Amino 2 Methylpropyl 2 Methylphenol

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group, an activating ortho-, para-director, strongly influences the reactivity of the aromatic ring and is itself a site for key chemical reactions.

Oxidation Pathways Leading to Quinone Derivatives

The phenolic moiety of 4-(1-Amino-2-methylpropyl)-2-methylphenol is susceptible to oxidation, a common reaction for phenols, which can lead to the formation of quinone derivatives. Phenols are oxidized to quinones, and this process is particularly relevant in biological systems where enzymes like tyrosinase catalyze the oxidation of phenols to ortho-quinones. nih.gov The oxidation process typically involves the removal of a hydrogen atom from the hydroxyl group, followed by the loss of another hydrogen atom from the aromatic ring, resulting in a conjugated diketone structure.

Given the substitution pattern of the molecule, oxidation would likely produce an ortho-quinone. These quinones are highly reactive electrophilic species. Furthermore, phenols with alkyl substituents at the para position can undergo oxidation to form reactive intermediates known as quinone methides. nih.gov These species are highly electrophilic and readily react with available nucleophiles. nih.gov

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the hydroxyl group, the methyl group, and the alkylamino group. youtube.commasterorganicchemistry.com The hydroxyl group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. youtube.com The methyl and alkyl groups are weaker activators, also directing ortho and para.

The directing effects of the substituents are summarized below:

-OH (hydroxyl): Strong activator, ortho-, para-director.

-CH₃ (methyl): Weak activator, ortho-, para-director.

-CH(NH₂ C₃H₇) (1-amino-2-methylpropyl): Activating group, ortho-, para-director.

Considering the existing substitution pattern, the para position relative to the hydroxyl group is occupied. Therefore, electrophilic substitution is strongly directed to the two available positions ortho to the powerful hydroxyl activator. Under acidic conditions, typically used for nitration and sulfonation, the primary amino group will be protonated to form an ammonium (B1175870) group (-NH₃⁺), which is a deactivating, meta-directing group. However, the influence of the strongly activating hydroxyl group is expected to dominate the reaction's regioselectivity.

Interactive Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 4-(1-Amino-2-methylpropyl)-2-methyl-6-nitrophenol and 4-(1-Amino-2-methylpropyl)-2-methyl-5-nitrophenol |

| Halogenation | Br₂ / FeBr₃ | 4-(1-Amino-2-methylpropyl)-6-bromo-2-methylphenol |

| Sulfonation | Fuming H₂SO₄ | 5-(1-Amino-2-methylpropyl)-4-hydroxy-3-methylbenzenesulfonic acid |

Etherification and Esterification Reactions

The phenolic hydroxyl group can undergo both etherification and esterification.

Etherification: The formation of an ether linkage typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form a sodium phenoxide intermediate. researchgate.net This highly nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the corresponding ether. The use of a strong, non-nucleophilic base is crucial to selectively deprotonate the more acidic phenolic proton over the protons on the amino group. researchgate.net

Esterification: Phenolic esters can be formed by reacting the compound with acyl chlorides or carboxylic anhydrides. This reaction, known as acylation, can occur at both the hydroxyl and amino groups. To achieve selective O-acylation, reaction conditions must be carefully controlled. For instance, running the reaction under basic conditions that favor the formation of the more nucleophilic phenoxide can promote reaction at the hydroxyl site. researchgate.net

Reactions of the Primary Amino Group

The primary amino group (-NH₂) is a key center of nucleophilicity and basicity, enabling a distinct set of chemical transformations.

Conversion to Secondary or Tertiary Amines

The primary amine can be converted into secondary or tertiary amines through alkylation reactions.

Reductive Amination: This is a highly effective method for creating more substituted amines. organic-chemistry.org The primary amine can react with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. organic-chemistry.org For example, reaction with formaldehyde (B43269) in the presence of a reducing agent will yield the N,N-dimethylated tertiary amine.

Direct Alkylation: Reaction with alkyl halides can also lead to the formation of secondary and tertiary amines. However, this method is often difficult to control, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including the quaternary ammonium salt. libretexts.org

Eschweiler-Clarke Reaction: This specific method is used for the exhaustive methylation of a primary amine to a tertiary amine using a mixture of formaldehyde and formic acid. researchgate.net Formaldehyde provides the methyl groups, while formic acid acts as the reducing agent.

Interactive Table: Examples of Amine Alkylation Reactions

| Reaction Type | Reagents | Product Type | Example Product Name |

| Reductive Amination | Formaldehyde (CH₂O), NaBH(OAc)₃ | Tertiary Amine | 4-(1-(Dimethylamino)-2-methylpropyl)-2-methylphenol |

| Direct Alkylation | Methyl Iodide (CH₃I) (excess) | Quaternary Salt | (1-(4-hydroxy-3-methylphenyl)-2-methylpropyl)trimethylammonium iodide |

| Eschweiler-Clarke | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Tertiary Amine | 4-(1-(Dimethylamino)-2-methylpropyl)-2-methylphenol |

Nucleophilic Reactions with Electrophilic Species

The lone pair of electrons on the nitrogen atom makes the primary amino group an excellent nucleophile, capable of reacting with a wide array of electrophiles. libretexts.org

Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution reaction to form stable amide derivatives. This reaction is typically very efficient. The nucleophilicity of the amine is generally greater than that of the neutral phenol, so N-acylation is often favored under neutral or slightly basic conditions. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.

Reaction with Carbonyls: As mentioned in the context of reductive amination, primary amines react with aldehydes and ketones to reversibly form imines (Schiff bases). This reaction is fundamental in many organic and biochemical processes.

The relative reactivity of the amino and hydroxyl groups is highly dependent on the pH of the reaction medium. In basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, while in acidic conditions, the amino group is protonated to the non-nucleophilic ammonium ion. researchgate.net This differential reactivity allows for selective transformations at either functional group by careful choice of reaction conditions.

Schiff Base Formation and Imination Reactions

The primary amine group in this compound is expected to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of imine chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N). The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff bases derived from aminophenols are a well-studied class of compounds with significant applications in coordination chemistry and catalysis. iosrjournals.orgchemijournal.comrsc.org For instance, the reaction of 2-aminophenol (B121084) with various aldehydes yields Schiff base ligands that can coordinate with transition metals. iosrjournals.org Similarly, it is anticipated that this compound would react with a variety of carbonyl compounds under appropriate conditions, typically with acid or base catalysis, to yield the corresponding imine derivatives. The reaction conditions, such as solvent and temperature, would influence the reaction rate and yield. The general reaction is depicted below:

Figure 1: General reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde/ketone.

The resulting Schiff bases, featuring both a phenolic hydroxyl group and an imine nitrogen, are excellent chelating agents for metal ions.

Complexation Chemistry of this compound

The molecular structure of this compound, and particularly its Schiff base derivatives, makes it a prime candidate for forming stable complexes with a variety of metal ions.

Metal Coordination and Chelation Studies

The presence of both a phenolic oxygen and an amino or imino nitrogen allows this compound and its derivatives to act as bidentate or multidentate ligands. These ligands can form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. The coordination can involve the deprotonated phenolic oxygen and the lone pair of electrons on the nitrogen atom.

Studies on analogous aminophenol-derived Schiff bases have demonstrated their ability to form complexes with a wide range of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). iosrjournals.orgresearchgate.net The geometry of these complexes can vary from square planar to tetrahedral or octahedral, depending on the metal ion, the specific ligand structure, and the coordination environment. researchgate.net For example, Cu(II) and Co(II) have been shown to form square planar and octahedral complexes, respectively, with 4-aminophenol (B1666318). researchgate.net

Interactive Table: Coordination complexes of aminophenol-related ligands.

| Ligand | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| 4-aminophenol | Cu(II) | Square Planar | researchgate.net |

| 4-aminophenol | Co(II) | Octahedral | researchgate.net |

| 2-aminophenol derived Schiff base | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Varied (e.g., Octahedral) | iosrjournals.org |

Investigation of Ligand Properties in Catalytic Systems

Schiff base metal complexes are renowned for their catalytic activity in a multitude of organic transformations. chemijournal.comnih.gov The electronic and steric properties of the Schiff base ligand, which can be fine-tuned by selecting appropriate amine and carbonyl precursors, play a crucial role in the catalytic performance of the metal complex.

Metal complexes of Schiff bases derived from aminophenols have been successfully employed as catalysts in reactions such as oxidation, reduction, and cross-coupling reactions. chemijournal.comresearchgate.net For instance, manganese(II) complexes of amino acid Schiff bases have been reported to be effective catalysts for the oxidation of olefins. chemijournal.com Similarly, copper(II) complexes of certain Schiff bases have demonstrated remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones. mdpi.com

Derivatization Strategies for Functional Enhancement and Analog Generation

Derivatization of this compound at its reactive sites—the primary amine and the phenolic hydroxyl group—can lead to the generation of a diverse library of analogs with enhanced or modified functional properties.

The primary amine can be a target for various modifications. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. This transformation can be used to introduce a range of functional groups, potentially altering the molecule's biological activity. pharmacy180.com Etherification of the phenolic hydroxyl group is another common derivatization strategy. pharmacy180.com For example, reacting the phenol with alkyl halides in the presence of a base would yield the corresponding ether derivatives. Such modifications can influence the lipophilicity and, consequently, the pharmacokinetic properties of the molecule.

Furthermore, the aromatic ring itself can be a site for functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce new substituents onto the benzene (B151609) ring, leading to a wider array of analogs with potentially different biological or chemical properties. A copper-catalyzed C2-site selective amination of p-aminophenol derivatives has been developed, offering a method for further functionalization. rsc.org

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its desired properties, such as therapeutic efficacy or catalytic activity. researchgate.netnih.gov

Interactive Table: Potential Derivatization Reactions of this compound.

| Reactive Site | Reagent/Reaction Type | Product Functional Group | Potential Functional Enhancement |

|---|---|---|---|

| Primary Amine | Acyl Halide/Anhydride | Amide | Altered biological activity, modified solubility |

| Phenolic Hydroxyl | Alkyl Halide/Base | Ether | Increased lipophilicity, altered pharmacokinetics |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | Nitro, Halogen, etc. | Modified electronic properties, new biological targets |

Spectroscopic Data for this compound Not Publicly Available

Comprehensive experimental spectroscopic data required for the advanced characterization and structural elucidation of the chemical compound this compound is not available in publicly accessible scientific literature, databases, or commercial sources. Despite extensive searches for detailed analytical information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS) data, no specific experimental spectra for this compound could be located.

The requested article, which was to be structured around a detailed outline focusing on advanced spectroscopic characterization, necessitated specific data points for ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, IR and Raman vibrational analysis, and HRMS for molecular formula verification. These data are crucial for a thorough scientific discussion of the compound's structural features, including the chemical environment of its protons and carbon atoms, the connectivity of its atomic framework, the identification of its functional groups, and the precise determination of its elemental composition.

Searches for publications detailing the synthesis and characterization of this compound, which would typically include the required spectroscopic data, did not yield any relevant results. Similarly, inquiries into chemical supplier databases and patent literature did not provide the necessary experimental spectra. While information on related isomers and analogous compounds is available, this data is not suitable for the specific analysis of this compound as requested.

Consequently, the generation of the detailed scientific article focusing solely on the advanced spectroscopic characterization of this compound, as per the provided outline, cannot be completed at this time due to the absence of the foundational experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Amino 2 Methylpropyl 2 Methylphenol

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for elucidating the structure of 4-(1-Amino-2-methylpropyl)-2-methylphenol by analyzing its fragmentation pattern upon ionization. The molecule's structure, featuring a phenol (B47542) ring, an alkyl chain, and an amino group, leads to characteristic fragmentation pathways that help confirm its identity.

In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion (M•+). For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak would be an odd number, consistent with the Nitrogen Rule libretexts.org.

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the functional groups, which stabilize the resulting fragments. Key fragmentation pathways include:

Alpha-Cleavage: The most prominent fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) libretexts.org. For this compound, this would involve the loss of an isopropyl group (•CH(CH₃)₂), leading to a resonance-stabilized iminium ion. This fragment would likely be observed as the base peak in the spectrum.

Benzylic Cleavage: The bond between the amino-substituted carbon and the phenol ring is a benzylic position. Cleavage at this bond would result in the formation of a stable benzylic cation or radical, leading to a significant peak in the mass spectrum.

Loss of Small Neutral Molecules: Fragmentation may also occur through the loss of small, stable neutral molecules. For instance, the phenolic hydroxyl group can participate in rearrangements, potentially leading to the loss of a water molecule (H₂O) libretexts.org.

The resulting mass spectrum would display a unique fingerprint of peaks, with the m/z values and relative intensities of the fragment ions allowing for the unambiguous structural confirmation of this compound.

Table 1: Expected Key Mass Spectrometry Fragments

| Fragment Description | Proposed Structure of Ion | Expected m/z |

| Molecular Ion | [C₁₁H₁₇NO]•+ | 179 |

| Alpha-Cleavage (Loss of Isopropyl) | [M - C₃H₇]+ | 136 |

| Benzylic Cleavage (Loss of aminomethylpropyl) | [C₇H₇O]+ | 107 |

X-ray Crystallography for Three-Dimensional Structure Determination

The process involves growing a high-quality single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined nih.gov.

Elucidation of Crystal Packing and Intermolecular Interactions

The crystal structure reveals not only the intramolecular features but also how the molecules are arranged in the crystal lattice. This "crystal packing" is governed by various intermolecular interactions. For this compound, the key interactions expected to dictate the supramolecular structure are:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes hydrogen bonding a dominant intermolecular force. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that link the molecules together. In similar phenolic structures, O-H···N hydrogen bonds are common intramolecular motifs nih.gov.

Van der Waals Forces: The nonpolar alkyl portions of the molecule (the isopropyl and methyl groups) will interact through weaker van der Waals forces.

π-π Stacking: The aromatic phenol rings can interact through π-π stacking, where the electron clouds of adjacent rings align, further stabilizing the crystal packing nih.gov.

Analysis of crystal structures of related phenol derivatives often shows that H···H, C···H, and O···H interactions account for the majority of intermolecular contacts within the crystal packing nih.gov.

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to understand how a molecule interacts with a biological target, such as a protein or enzyme nih.gov. By crystallizing this compound while it is bound to its target, X-ray diffraction can reveal the specific binding mode.

This information is invaluable in structure-based drug design. It can identify the key amino acid residues in the target's active site that interact with the compound, highlighting which hydrogen bonds, hydrophobic interactions, or ionic bonds are critical for binding. This detailed molecular understanding can guide the rational design of more potent and selective analogs. Although specific co-crystallization studies for this compound are not publicly available, this methodology represents a crucial step in translational research.

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the relative amounts of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of a pharmaceutical compound. A sample is dissolved in a suitable solvent and injected into the HPLC system, where it passes through a column packed with a stationary phase.

For a molecule like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The compound and any impurities will travel through the column at different rates depending on their relative affinity for the stationary and mobile phases. A detector (commonly a UV detector, as the phenol ring is a chromophore) measures the concentration of each substance as it eludes from the column. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products with high resolution.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 275 nm |

| Column Temp. | 25 °C - 40 °C |

Chiral Stationary Phase HPLC for Enantiomeric Excess (ee) Validation

The this compound molecule contains a chiral center at the carbon atom bearing the amino group. This means it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, it is crucial to control the stereochemical purity of the compound.

Chiral Stationary Phase (CSP) HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) sigmaaldrich.com. CSP columns contain a chiral selector immobilized on the stationary phase support. This chiral selector interacts diastereomerically with the two enantiomers, causing one to be retained on the column longer than the other, thus enabling their separation.

The choice of the chiral stationary phase is critical and often determined through screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds. Normal-phase (using solvents like hexane and isopropanol) or reversed-phase conditions can be used depending on the specific column and compound sigmaaldrich.comresearchgate.net. The 'ee' is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. However, the analysis of polar molecules such as this compound, which contains both a phenolic hydroxyl group and a primary amino group, presents unique challenges. These functional groups can interact with the stationary phase of the GC column, leading to poor peak shape and reduced resolution. To overcome these challenges, specialized columns and derivatization techniques are often employed.

Due to the limited availability of direct experimental data for the GC analysis of this compound in publicly accessible literature, this section will present a scientifically grounded, hypothetical methodology. This approach is based on established principles for the GC analysis of structurally related substituted phenols and volatile amines.

Direct injection of this compound onto a standard non-polar or mid-polar GC column is likely to result in significant peak tailing. This phenomenon is caused by the strong interactions between the polar hydroxyl and amino groups of the analyte and any active sites, such as residual silanols, on the surface of the column. These interactions can lead to non-linear adsorption, resulting in broad, asymmetrical peaks that are difficult to accurately integrate and quantify.

To mitigate the issues associated with the analysis of polar compounds, derivatization is a common strategy. This process involves chemically modifying the analyte to make it more volatile and less polar. For a compound like this compound, both the hydroxyl and amino groups are targets for derivatization.

One of the most common derivatization techniques is silylation, which replaces the active hydrogens on the hydroxyl and amino groups with a non-polar trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-derivatized molecule is significantly more volatile and less polar, leading to improved peak shape and better separation on a standard GC column. The ease of derivatization generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Another approach is acylation, which can be achieved using reagents like acetic anhydride or trifluoroacetic anhydride. This method introduces an acetyl or trifluoroacetyl group, respectively, which also increases the volatility and reduces the polarity of the analyte. A two-step derivatization, involving acetylation followed by reaction with trifluoroacetic anhydride, has been shown to be effective for the analysis of aminophenols. oup.comoup.com

The following table outlines a hypothetical derivatization procedure for this compound using BSTFA.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | A known quantity of the sample is dissolved in a suitable aprotic solvent (e.g., pyridine, acetonitrile). | To ensure the sample is in a form that can react with the derivatizing agent. |

| 2 | An excess of the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) is added to the sample solution. | To drive the derivatization reaction to completion. |

| 3 | The mixture is heated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). | To accelerate the reaction rate and ensure complete derivatization. |

| 4 | The reaction mixture is cooled to room temperature before injection into the GC. | To ensure safe handling and accurate injection volume. |

For the analysis of the derivatized this compound, a gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrumentation. This setup not only separates the components of a mixture but also provides structural information for their identification.

Specialized capillary columns designed for the analysis of volatile amines, such as the Rtx®-Volatile Amine column, can also be used for the underivatized compound. restek.comgcms.cz These columns have a unique base deactivation that minimizes interactions with basic compounds, resulting in improved peak shapes. crown-chrom.com

The table below details a set of hypothetical GC-MS parameters for the analysis of the silylated derivative of this compound.

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-550 |

| Solvent Delay | 4 minutes |

Under the proposed GC-MS conditions, the derivatized this compound would elute as a sharp, symmetrical peak. The retention time of this peak would be characteristic of the compound under the specified analytical conditions.

The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the di-TMS derivative. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for amines often involve cleavage of the bond beta to the nitrogen atom. whitman.edu For phenols, characteristic fragmentation can also be observed. docbrown.info

The following table provides hypothetical retention times and characteristic mass fragments for the di-TMS derivative of this compound and a potential related impurity.

| Compound | Hypothetical Retention Time (min) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| di-TMS-4-(1-Amino-2-methylpropyl)-2-methylphenol | 15.2 | 323 | 308, 280, 179, 73 |

| mono-TMS-4-(1-Amino-2-methylpropyl)-2-methylphenol (as an impurity) | 13.8 | 251 | 236, 208, 179, 73 |

A comprehensive search for specific computational chemistry and molecular modeling data for the compound This compound did not yield published research findings necessary to generate the detailed article as requested. The specific data points required for the outlined sections, such as HOMO-LUMO energy gaps, global reactivity descriptors, conformational analysis results, predicted spectroscopic parameters, and ligand-protein binding affinities from molecular docking studies, are not available in the public scientific literature for this particular molecule.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without the foundational research data. Generating such an article would require performing original computational chemistry research, which is beyond the scope of this service.

Computational Chemistry and Molecular Modeling of 4 1 Amino 2 Methylpropyl 2 Methylphenol

Molecular Docking Studies

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, π-π Stacking)

Detailed molecular docking and simulation studies specifically identifying the key interacting residues for 4-(1-Amino-2-methylpropyl)-2-methylphenol are not extensively available in publicly accessible scientific literature. However, based on the structural features of the molecule—a phenol (B47542) ring, an amino group, and a hydroxyl group—it is possible to hypothesize the types of interactions it would form within a biological target, such as a protein's active site.

The primary amino group and the phenolic hydroxyl group are potent hydrogen bond donors and acceptors. Consequently, they would be expected to form strong hydrogen bonds with polar amino acid residues like aspartate, glutamate, serine, threonine, and asparagine. The aromatic phenol ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. Additionally, the methyl groups on the phenol ring and the sec-butyl substituent contribute to the molecule's hydrophobicity, likely engaging in van der Waals and hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within a binding pocket.

For analogous aminophenol derivatives, studies have shown that hydrogen bonding and hydrophobic interactions are crucial for their binding affinity. For instance, in a study of various 4-aminophenol (B1666318) derivatives, strong hydrogen bonding was observed between the ligand's electronegative centers and amino acid residues of target proteins. mdpi.com

Interactive Table: Potential Interacting Residues and Interaction Types

| Interacting Residue Type | Potential Amino Acids | Type of Interaction |

| Polar/Acidic | Aspartate, Glutamate | Hydrogen Bond, Ionic |

| Polar/Basic | Lysine, Arginine, Histidine | Hydrogen Bond |

| Polar/Uncharged | Serine, Threonine, Asparagine | Hydrogen Bond |

| Aromatic | Phenylalanine, Tyrosine | π-π Stacking |

| Nonpolar (Aliphatic) | Valine, Leucine, Isoleucine | Hydrophobic, van der Waals |

Computational Insights into Enantioselective Binding

The compound this compound possesses a chiral center at the carbon atom to which the amino group is attached, meaning it exists as two enantiomers. These enantiomers can exhibit different biological activities due to stereoselective interactions with chiral biological targets.

Computational methods like molecular docking are instrumental in understanding the basis of this enantioselectivity. By docking both enantiomers into the active site of a target protein, researchers can compare their binding energies and interaction patterns. The enantiomer that forms a more stable complex, characterized by a lower binding energy and more favorable interactions (e.g., optimal hydrogen bond distances and geometries), is predicted to be the more potent one.

While specific studies on the enantioselective binding of this compound are not available, research on other chiral amines and aminophenols demonstrates the utility of this approach. For example, molecular docking has been successfully used to elucidate the chiral recognition mechanisms for various chiral amines by comparing the binding energies and key interactions of their respective enantiomers with chiral selectors. nih.gov Such studies often reveal that one enantiomer fits more snugly into the binding pocket, allowing for stronger and more numerous interactions with key residues, thus explaining the observed enantioselectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of a ligand-receptor complex over time, offering insights that are not available from static docking poses. An MD simulation would allow for the assessment of the stability of the binding pose of this compound within a target's active site.

During an MD simulation, the movements of all atoms in the system are calculated over a period of time, typically nanoseconds to microseconds. This allows for the observation of conformational changes in both the ligand and the protein. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions.

Furthermore, MD simulations can be used to analyze the persistence of key interactions, such as hydrogen bonds, over the simulation time. This provides a more realistic picture of the binding stability than a single docked conformation. While no specific MD simulation studies have been published for this compound, the methodology is widely applied in drug discovery to refine docking results and predict the stability of ligand-protein complexes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

For a series of analogs of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. In these approaches, the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

While no specific QSAR or 3D-QSAR studies for this compound have been found in the literature, QSAR studies on other series of substituted aminophenols have been conducted to elucidate the structural requirements for their biological activities. nih.gov These studies generally highlight the importance of hydrophobic and electronic properties in determining the activity of aminophenol derivatives. mdpi.com

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed information regarding the biological and biochemical interaction mechanisms of the chemical compound this compound is not presently available.

While the compound is listed in chemical supplier databases, indicating its synthesis is possible, there is a notable absence of published research investigating its specific interactions with biological systems. Consequently, the creation of a detailed article focusing on its enzyme interaction, inhibition studies, and receptor binding profiles, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to explore the following aspects of this compound:

Enzyme Interaction and Inhibition Studies (in vitro): This included its mechanistic investigation of enzyme activity modulation, its role as a substrate in biochemical assays, and its specific enzyme inhibition profiles, with a particular interest in monoamine oxidases.

Receptor Binding and Modulation Studies (in vitro): This was to include its interaction with specific molecular targets and biological pathways, alongside an analysis of its receptor binding affinity and selectivity.

Searches for scholarly articles, clinical studies, and database entries that would provide the necessary data to elaborate on these specific topics for this compound did not yield any relevant results. The scientific community has not, to date, published findings on the bioactivity of this particular molecule.

It is important to distinguish this compound from structurally similar molecules that have been the subject of scientific investigation. However, in adherence to the specific focus on this compound, information pertaining to other compounds cannot be substituted.

Therefore, until research is conducted and published on the biological and biochemical properties of this compound, a scientifically accurate and detailed article on its interaction mechanisms remains unachievable.

Biological and Biochemical Interaction Mechanisms of 4 1 Amino 2 Methylpropyl 2 Methylphenol

Antimicrobial Activity Studies (in vitro, mechanistic focus)No in vitro studies focusing on the mechanistic antimicrobial activity of 4-(1-Amino-2-methylpropyl)-2-methylphenol against the specified bacterial and fungal strains were found.

Identification of Specific Antimicrobial Targets (e.g., GyrB protein)

There is no available scientific literature that identifies specific antimicrobial targets for this compound. Studies detailing its interaction with or inhibition of microbial proteins, such as the DNA gyrase subunit B (GyrB), have not been published. Therefore, its mechanism of antimicrobial action, if any, remains uncharacterized.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties and radical scavenging mechanisms of this compound have not been documented in peer-reviewed studies. While phenolic compounds are often studied for their antioxidant potential, which typically involves mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals, no specific experimental data (e.g., DPPH, ABTS, or ORAC assays) exists for this particular compound.

In Vitro Antiproliferative Studies on Cancer Cell Lines (mechanistic focus)

No in vitro studies on the antiproliferative effects of this compound on any cancer cell lines have been reported. Consequently, there is no information on its potential mechanisms of action in this context, such as the induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways involved in cancer cell proliferation. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Effects

Due to the absence of biological activity data for this compound and its analogues, no structure-activity relationship (SAR) studies have been established. SAR analyses are contingent on comparing the biological activities of a series of structurally related molecules to determine how specific chemical features influence their effects, and such foundational data is not available for this compound.

Advanced Research Applications of 4 1 Amino 2 Methylpropyl 2 Methylphenol in Chemical Sciences

Utilization as a Versatile Building Block and Intermediate in Complex Organic Synthesis

In the field of organic synthesis, the strategic construction of complex molecules often relies on the use of versatile building blocks that offer multiple reactive sites and stereochemical control. 4-(1-Amino-2-methylpropyl)-2-methylphenol fits this description adeptly, presenting chemists with a valuable scaffold for the elaboration of more intricate molecular architectures. The presence of a nucleophilic amino group, a phenolic hydroxyl group, and an aromatic ring allows for a variety of chemical transformations. utdallas.edulittleflowercollege.edu.infiveable.me

The amino and hydroxyl functionalities can be selectively protected and deprotected, enabling chemists to direct reactions to specific parts of the molecule during a multi-step synthesis. utdallas.edu This controlled reactivity is crucial for minimizing the formation of unwanted side products and maximizing the yield of the desired compound. utdallas.edu For instance, the amine can be acylated or alkylated, while the phenol (B47542) can undergo etherification or esterification. The aromatic ring itself is amenable to electrophilic substitution reactions, further expanding the range of possible derivatives.

The chiral center in the aminopropyl side chain introduces the element of stereoisomerism, making this compound a valuable precursor for the synthesis of enantiomerically pure bioactive molecules. Chiral vicinal amino alcohols are a common motif in many natural products and pharmaceutical agents, including antibiotics, anti-asthma drugs, and enzyme inhibitors. researchgate.net The synthesis of such compounds with high stereoselectivity often requires multi-step procedures where the stereochemistry is carefully controlled at each stage. littleflowercollege.edu.inresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Amino Group | Acylation, Alkylation, Reductive Amination | Amides, Substituted Amines, Imines |

| Hydroxyl Group | Etherification, Esterification, O-Alkylation | Ethers, Esters |

| Aromatic Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | Substituted Phenols |

The ability to perform these transformations makes this compound a key intermediate in the synthesis of a diverse array of organic molecules with potential applications in medicinal chemistry and materials science.

Application in Polymer Science Research for Material Property Enhancement (e.g., Thermal Stability, Flame Resistance)

The incorporation of specific functional groups into polymer structures is a well-established strategy for enhancing their material properties. The amino and phenolic moieties of this compound make it a promising candidate for use as a monomer or an additive in polymer science to improve thermal stability and flame resistance.

Polymers containing phenol groups are known for their excellent thermal stability. researchgate.net The aromatic nature of the phenol ring contributes to the rigidity of the polymer backbone, which can increase the decomposition temperature. Furthermore, the hydroxyl group can participate in cross-linking reactions, leading to the formation of a more stable, three-dimensional network.

The presence of nitrogen in the amino group can also contribute to flame retardancy. mdpi.com During combustion, nitrogen-containing compounds can release inert gases like nitrogen, which dilute the flammable gases and inhibit the combustion process. mdpi.com Additionally, the amino group can promote char formation, creating a protective layer that insulates the underlying material from heat and oxygen. mdpi.commdpi.com The phenyl groups in the structure also contribute to excellent char-forming properties. mdpi.com

Table 2: Potential Contributions of this compound to Polymer Properties

| Property | Contributing Functional Group(s) | Mechanism of Enhancement |

| Thermal Stability | Phenolic Hydroxyl, Aromatic Ring | Increased chain rigidity, potential for cross-linking. researchgate.net |

| Flame Resistance | Amino Group, Phenyl Group | Release of non-combustible gases, promotion of char formation. mdpi.commdpi.com |

Research into the incorporation of amino-functionalized polyphosphazene microspheres into polyamide 66 has shown significant improvements in flame retardancy, as indicated by a decrease in heat release rate and total heat released. mdpi.com While this research does not directly involve this compound, it highlights the potential of amino-functionalized compounds to enhance the fire safety of polymers.

Role as a Ligand in Metal-Catalyzed Organic Reactions

The amino and hydroxyl groups of this compound position it as an excellent candidate for use as a ligand in metal-catalyzed organic reactions. Ligands play a crucial role in catalysis by binding to a central metal atom and influencing its reactivity, selectivity, and stability. jocpr.comnih.govmdpi.com

This compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. The formation of such chelate complexes often leads to enhanced stability. nih.gov The chiral nature of the ligand is particularly significant in the context of asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. Chiral ligands are instrumental in controlling the stereochemical outcome of a reaction. nih.gov

Metal complexes with Schiff base ligands, which can be formed by the condensation of an amine with an aldehyde or ketone, are widely used as catalysts in various organic transformations. nih.govmdpi.com this compound can be readily converted into a Schiff base, further expanding its potential as a ligand scaffold. Transition metal complexes of such ligands have shown catalytic activity in a range of reactions, including oxidation and C-C bond formation. jocpr.comnih.gov

Table 3: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Reaction Type | Rationale |

| Copper (II) | Asymmetric Alkylation, Cycloaddition | Well-established for catalysis with chiral ligands. nih.gov |

| Nickel (II) | Cross-coupling Reactions, Reductive Amination | Known to catalyze a variety of organic transformations. nih.gov |

| Cobalt (II) | Oxidation, Hydrogenation | Active in various oxidation and reduction reactions. jocpr.com |

The synthesis and characterization of metal complexes with ligands derived from similar aminophenol structures have been reported, demonstrating their ability to form stable complexes with various transition metals. uodiyala.edu.iqresearchgate.netresearchgate.net These studies provide a strong basis for exploring the catalytic potential of complexes derived from this compound.

Development of Novel Research Tools and Probes for Biochemical Investigations

The development of molecular tools and probes is essential for advancing our understanding of complex biological systems. The structural features of this compound provide a foundation for the design of such tools, including fluorescent probes and enzyme inhibitors.

Fluorescent probes are molecules that emit light upon excitation and can be used to visualize and track biological processes. researchgate.net The aminophenol core of the target compound can be chemically modified to incorporate a fluorophore. The properties of the resulting probe, such as its fluorescence quantum yield and emission wavelength, can be sensitive to its local environment, allowing it to report on changes in polarity, viscosity, or the presence of specific ions. nih.govmdpi.com The amino group provides a convenient handle for attaching the probe to other molecules of interest, such as peptides or drugs.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net They are invaluable tools for studying enzyme function and are also a major class of therapeutic agents. researchgate.netnih.gov The design of potent and selective enzyme inhibitors often relies on structure-based approaches, where molecules are designed to be complementary to the active site of the target enzyme. nih.govmdpi.com The chiral amino alcohol motif present in this compound is a key structural feature in many known enzyme inhibitors. researchgate.net By modifying the substituents on the aromatic ring and the side chain, it is possible to design derivatives of this compound that can specifically target and inhibit the activity of certain enzymes.

Table 4: Potential Biochemical Tools Derived from this compound

| Tool/Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Covalent attachment of a fluorophore to the amino or phenolic group. | Imaging of cellular structures, sensing of local environment (e.g., pH, polarity). researchgate.netnih.govmdpi.com |

| Enzyme Inhibitor | Modification of the structure to mimic the substrate or transition state of a target enzyme. | Studying enzyme mechanisms, drug discovery. researchgate.netnih.govnih.govmdpi.com |

| Receptor Ligand | Design of derivatives that bind to specific biological receptors. | Probing receptor function, development of new therapeutics. nih.gov |

The versatility of this compound makes it a promising starting point for the development of a new generation of sophisticated tools for biochemical and medicinal research.

Future Research Directions and Translational Perspectives for 4 1 Amino 2 Methylpropyl 2 Methylphenol

Development of More Efficient and Sustainable Synthetic Pathways with Enhanced Stereocontrol

The synthesis of chiral amines and aminophenols is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov For 4-(1-Amino-2-methylpropyl)-2-methylphenol, which possesses a key stereocenter at the first carbon of the propyl chain, future synthetic research should prioritize enantioselectivity.

Key Future Research Thrusts:

Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of corresponding imines or enamines represents a powerful strategy for establishing the chiral amine center. nih.gov The development of novel chiral ligands, potentially including aminophenol derivatives themselves, could lead to highly efficient and selective catalytic systems. researchgate.net

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods for producing chiral amines. bohrium.comresearchgate.net Future work could involve screening for or engineering enzymes that can stereoselectively synthesize the target compound from a prochiral ketone precursor. This approach aligns with the growing demand for sustainable chemical manufacturing. bohrium.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, could provide an alternative, well-defined pathway to the desired enantiomer.

These advanced synthetic strategies would not only provide access to enantiomerically pure this compound for further study but also contribute to the broader field of asymmetric synthesis.

In-depth Mechanistic Studies of Chemical Reactivity and Catalysis

The bifunctional nature of this compound, containing both a nucleophilic amino group and a reactive phenol (B47542) ring, suggests a rich and complex chemical reactivity profile that warrants detailed investigation.

Oxidation-Reduction Chemistry: Phenols are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. ingentaconnect.com Mechanistic studies, such as those investigating the anodic oxidation of similar compounds, could elucidate the electrochemical properties of the title compound and its potential as an antioxidant. acs.org The interplay between the amino and hydroxyl groups in modulating this reactivity would be a key area of focus.

Coordination Chemistry and Catalysis: Aminophenol-based ligands have a significant and growing impact on catalysis, where they can act as "redox non-innocent" ligands that actively participate in chemical transformations by stabilizing different metal oxidation states. derpharmachemica.com Future research should explore the potential of this compound as a chiral ligand for transition metals. The resulting metal complexes could be screened for catalytic activity in a variety of reactions, including oxidation, reduction, and carbon-carbon bond formation. derpharmachemica.comtaylorandfrancis.comchemijournal.com

Understanding these fundamental reaction mechanisms is crucial for harnessing the compound's full potential in catalysis and materials science.

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization

A thorough characterization of this compound is essential for all future research endeavors. This requires a synergistic approach combining experimental spectroscopy with high-level computational modeling.

Spectroscopic Characterization: Standard techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry will be vital for confirming the compound's structure and purity. mdpi.com

Computational Modeling: Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of aminophenol derivatives. ingentaconnect.comresearchgate.netrjpn.org Future computational studies on this compound should focus on:

Predicting Reactivity: Calculation of parameters like bond dissociation energies (BDE), ionization potential (IP), and HOMO-LUMO energy gaps can provide quantitative insights into the compound's stability and reactivity. ingentaconnect.comresearchgate.net

Simulating Spectra: Computational methods can be used to simulate spectroscopic data (e.g., UV-Vis, NMR), aiding in the interpretation of experimental results. researchgate.net

Conformational Analysis: Understanding the molecule's preferred three-dimensional structure is crucial for studying its interactions with other molecules, particularly biological targets.

| Compound | HOMO (eV) | Ionization Potential (kcal/mol) | O-H BDE (kcal/mol) |

|---|---|---|---|

| 2-Aminophenol (B121084) | -4.86 | 161.09 | 387.06 |

| 3-Aminophenol | -5.10 | 166.29 | 399.29 |

| 4-Aminophenol (B1666318) | -4.70 | 157.44 | 389.92 |

Note: Data is based on DFT B3LYP/6-31G calculations for parent aminophenol isomers and serves as an example of parameters that could be calculated for this compound. ingentaconnect.comresearchgate.net Lower IP and BDE values generally correlate with higher antioxidant reactivity. ingentaconnect.com*

Deeper Elucidation of Specific Molecular Targets and Binding Mechanisms in Biological Systems

The structural similarity of this compound to known bioactive molecules, combined with its chirality, suggests it may interact specifically with biological targets like enzymes or receptors. researchgate.net Identifying these targets is a critical step toward translational applications.

Proposed Investigational Workflow:

In Silico Screening: Molecular docking studies can be employed to screen the compound against libraries of known protein structures. nih.gov This computational approach can predict potential binding affinities and poses, helping to prioritize targets for experimental validation. Studies on other aminophenol derivatives have explored targets such as the androgen receptor and the PD-1/PD-L1 immune checkpoint. nih.govresearchgate.net

In Vitro Validation: High-throughput screening assays can be used to test the compound's activity against a broad range of biological targets. Hits from these screens would be followed by more detailed enzymatic or binding assays to confirm the interaction and determine its potency (e.g., IC₅₀ or Kᵢ values).

Mechanism of Action Studies: Once a specific target is validated, further studies would be needed to elucidate the precise binding mechanism. This could involve techniques like X-ray crystallography to solve the structure of the compound bound to its target protein, providing invaluable information for future optimization.

Exploration of Novel Research Applications Beyond Current Scope

The unique combination of a chiral amine and a functionalized phenol ring opens up possibilities for applications in diverse areas of research.

Asymmetric Catalysis: As previously mentioned, the compound could serve as a chiral ligand. Its performance in well-established asymmetric reactions (e.g., aldol (B89426) reactions, Michael additions, allylation) should be systematically investigated. researchgate.net

Materials Science: Aminophenols can be used as monomers for the synthesis of functional polymers or as building blocks for metal-organic frameworks (MOFs). researchgate.net The specific stereochemistry and functional groups of this compound could lead to materials with novel properties, such as chiral recognition capabilities or enhanced catalytic activity.

Pharmaceutical Research: Based on the activities of related aminophenol structures, this compound could be screened for a wide range of biological effects, including antimicrobial, antidiabetic, or anticancer properties. mdpi.comnih.govresearchgate.net

Strategies for Structural Modification to Optimize Specific Research Outcomes

Should initial studies reveal a promising activity, medicinal chemistry strategies can be employed to optimize the structure of this compound. mdpi.comnih.gov This involves the systematic synthesis of derivatives to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

| Molecular Region | Modification Strategy | Potential Outcome |

|---|---|---|

| Amino Group (-NH₂) | Alkylation (to secondary/tertiary amine), Acylation (to amide) | Modulate basicity, solubility, hydrogen bonding, and metabolic stability. nih.govhilarispublisher.com |

| Phenolic Ring | Vary substituent position, add/remove electron-donating/withdrawing groups. | Alter electronic properties, reactivity, and binding interactions (e.g., π-π stacking). nih.gov |

| Alkyl Chain (-CH(NH₂)CH(CH₃)₂) | Change alkyl groups (e.g., replace isobutyl with other groups). | Modify lipophilicity and steric fit within a target's binding pocket. |